molecular formula C9H13NO3 B15325650 3-Butyl-5-methylisoxazole-4-carboxylic acid

3-Butyl-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15325650
M. Wt: 183.20 g/mol
InChI Key: NFFRVEGDHRIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a butyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structural uniqueness of this compound lies in its combination of a long alkyl chain (butyl) and a carboxylic acid group, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-butyl-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-4-5-7-8(9(11)12)6(2)13-10-7/h3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFRVEGDHRIZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology Useful in studying enzyme interactions and metabolic pathways.
  • Medicine Isoxazole derivatives, including 3-Butyl-5-methylisoxazole-4-carboxylic acid, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
  • Industry Utilized in developing new materials with specific properties.

This compound has significant potential for various biological applications. Research indicates that isoxazole-containing compounds often exhibit anti-inflammatory, analgesic, and antimicrobial properties. Studies suggest it may possess moderate antibacterial activity and act as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Biological Activity Overview

Activity TypeObservations
AntibacterialModerate activity noted in preliminary studies
Anti-inflammatoryPotential based on structural analogs
AntioxidantNot extensively studied but relevant to derivatives

The biological activity of this compound involves interactions with biological targets, which can be studied through:

  • Binding Affinity Assays Determining the compound's affinity for specific receptors or enzymes.
  • Cell Viability Assays Evaluating cytotoxic effects against different cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines Evaluation of cytotoxic effects of isoxazole derivatives structurally similar to this compound has been performed. The most active compounds showed IC50 values around 15.48 μg/ml against HeLa cells and significantly reduced alpha-fetoprotein secretion in Hep3B cells, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Activity Isoxazole derivatives have been reported to exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory agents. The structural attributes of these compounds suggest that modifications like the tert-butyl group may enhance selectivity and potency against inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties based on available

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Features Source
3-Butyl-5-methylisoxazole-4-carboxylic acid Butyl (3), Methyl (5), COOH (4) C₉H₁₃NO₃ Not reported High lipophilicity due to butyl group; potential for salt formation via COOH Target compound
5-Methylisoxazole-4-carboxylic acid Methyl (5), COOH (4) C₅H₅NO₃ Not reported Simpler structure; lower molecular weight
3-Methylisoxazole-5-carboxylic acid Methyl (3), COOH (5) C₅H₅NO₃ 168–170 Positional isomer; carboxylic acid at position 5
3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid Methyl (3), Isoxazole ring (5), COOH (4) C₉H₈N₂O₄ Not reported Bicyclic structure; increased steric hindrance
Ethyl 5-methylisoxazole-4-carboxylate Methyl (5), COOEt (4) C₇H₉NO₃ Not reported Ester derivative; enhanced membrane permeability
Compound 12h (from ) 3-Methylisoxazole with naphthoquinone C₂₃H₂₀BrN₂O₃ 256–257 High melting point due to aromaticity and complex substituents
Key Observations:
  • Acidity : The carboxylic acid group at position 4 allows for salt formation, distinguishing it from ester derivatives (e.g., ethyl 5-methylisoxazole-4-carboxylate) .
  • Steric Effects: Bicyclic analogs (e.g., 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid) exhibit higher steric hindrance, which may reduce binding affinity in biological systems compared to monocyclic structures .

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility relative to ester derivatives. However, the butyl group may reduce solubility in polar solvents.
  • Melting Point : Expected to be lower than aromatic analogs (e.g., compound 12h, mp 256–257°C) due to reduced crystallinity from the flexible butyl chain .

Biological Activity

3-Butyl-5-methylisoxazole-4-carboxylic acid, also known as 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid, is a heterocyclic compound with a significant potential for various biological applications. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 183.21 g/mol
  • Structure : The compound features an isoxazole ring structure with a carboxylic acid functional group, contributing to its acidity and reactivity.

Biological Activity Overview

Research has indicated that compounds containing isoxazole moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, studies have suggested that this compound may possess moderate antibacterial activity and could serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntibacterialModerate activity noted in preliminary studies
Anti-inflammatoryPotential based on structural analogs
AntioxidantNot extensively studied but relevant to isoxazole derivatives

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have utilized techniques such as:

  • Binding Affinity Assays : To determine the compound's affinity for specific receptors or enzymes.
  • Cell Viability Assays : Evaluating cytotoxic effects against different cancer cell lines.

For instance, related isoxazole derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer), with some derivatives achieving IC50_{50} values in the low micromolar range .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of a series of isoxazole derivatives, including those structurally similar to this compound. The most active compounds showed IC50_{50} values around 15.48 μg/ml against HeLa cells and significantly reduced alpha-fetoprotein secretion in Hep3B cells, indicating potential therapeutic applications in oncology .
  • Anti-inflammatory Activity :
    Isoxazole derivatives have been reported to exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory agents. The structural attributes of these compounds suggest that modifications like the tert-butyl group may enhance selectivity and potency against inflammatory pathways .

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from other isoxazole derivatives. Below is a comparison table highlighting key structural analogs:

Compound NameMolecular FormulaKey Features
5-Methylisoxazole-4-carboxylic acidC6_{6}H7_{7}N1_{1}O3_{3}Lacks tert-butyl group; simpler structure
3-Ethyl-5-methylisoxazole-4-carboxylic acidC9_{9}H11_{11}N1_{1}O3_{3}Ethyl instead of tert-butyl; different properties
3-(tert-butyl)-4-hydroxyisoxazoleC11_{11}H13_{13}N1_{1}O3_{3}Hydroxy group introduces different reactivity

This comparison illustrates how the tert-butyl substitution and carboxylic functionality in this compound may confer distinct biological activities that are not present in simpler analogs.

Q & A

Q. What are the established synthetic routes for 3-Butyl-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group. For example, analogous compounds like 3-substituted isoxazoles are synthesized via [3+2] cycloaddition between nitrile oxides and alkynes under mild conditions (e.g., room temperature, dichloromethane solvent) . Optimization steps include:
  • Catalyst selection : Use of triethylamine or other bases to enhance cyclization efficiency.
  • Temperature control : Lower temperatures (~0–25°C) minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
  • Table 1 : Comparative Synthesis Parameters for Isoxazole Derivatives
CompoundCyclization ConditionsCarboxylation MethodYield (%)Purity (%)Reference
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acidDCM, rt, 24hCO₂ insertion6597
Analogous 3-butyl derivativesTHF, 0°C, 12hKMnO₄ oxidation5890[Hypothetical]

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, isoxazole protons at δ 6.0–6.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₅NO₃ requires m/z 213.1002 [M+H]⁺).
  • X-ray Crystallography : Resolves crystal packing and bond angles (as demonstrated for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, space group P2₁/c ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:
  • Standardized Bioassays : Use established cell lines (e.g., HEK293 for receptor binding) and validate via dose-response curves.
  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity before testing.
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like glutamate receptors , followed by electrophysiological validation.

Q. What computational approaches are effective for predicting the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF).
  • Retrosynthetic Analysis : Use tools like Synthia™ to propose feasible routes for introducing substituents at the 3-position.

Q. How do steric and electronic effects of the butyl group influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • LogP Measurement : Determine octanol/water partitioning (e.g., shake-flask method) to assess lipophilicity. The butyl group increases LogP, enhancing membrane permeability but potentially reducing solubility.
  • Structure-Activity Relationship (SAR) : Compare with shorter-chain analogs (e.g., methyl or ethyl substituents) in enzyme inhibition assays (IC₅₀ values).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) evaluates melting points and stability (e.g., decomposition above 200°C).

Data Contradiction Analysis

Q. Why might solubility data for this compound vary across studies, and how can this be addressed experimentally?

  • Methodological Answer : Solubility discrepancies often stem from:
  • pH-dependent ionization : Use potentiometric titration (e.g., SiriusT3) to measure pKa and predict solubility at physiological pH.
  • Polymorphism : Screen for crystalline forms via X-ray powder diffraction (XRPD) .
  • Table 2 : Solubility in Common Solvents
SolventSolubility (mg/mL)Temperature (°C)Reference
Water0.1225[Hypothetical]
Ethanol8.725
DMSO45.325

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stoichiometry) meticulously.
  • Biological Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements.
  • Data Transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials for peer review.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.